molecular formula C9H12N2O2S B113240 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide CAS No. 90556-91-5

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B113240
CAS No.: 90556-91-5
M. Wt: 212.27 g/mol
InChI Key: BISNTORNTSHTAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide typically involves the reduction of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide . The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic media. Industrial production methods may involve large-scale reduction processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The isothiazolidine ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-(4-Aminophenyl)isothiazolidine 1,1-dioxide can be compared with other similar compounds such as:

Properties

IUPAC Name

4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNTORNTSHTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473522
Record name 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90556-91-5
Record name 2-(4-Aminophenyl)isothiazolidine 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-1lambda6,2-thiazolidine-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.0 g of water-moist Raney nickel is added to a solution of 2.60 g (10.7 mmol) of 2-(4-nitrophenyl)isothiazolidine 1,1-dioxide in 50 ml of tetrahydrofuran, and the mixture is hydrogenated at room temperature. The catalyst is filtered off, and the filtrate is evaporated, giving 2-(4-aminophenyl)isothiazolidine 1,1-dioxide as a brownish solid; ESI 213.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
2-(4-nitrophenyl)isothiazolidine 1,1-dioxide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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